molecular formula C21H21FN2O3 B4932140 N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)propanamide

N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)propanamide

Cat. No.: B4932140
M. Wt: 368.4 g/mol
InChI Key: GVMWTGLMLKEKAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)propanamide is a synthetic compound characterized by its unique chemical structure. This compound contains a fluorophenyl group, a dioxopyrrolidinyl moiety, and a phenylethyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)propanamide typically involves multiple steps. One common method includes the reaction of 4-fluorobenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization with a dioxopyrrolidine derivative under controlled conditions to yield the desired compound. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield while minimizing the environmental impact. The process typically includes purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)propanamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, while the dioxopyrrolidinyl moiety contributes to its biological activity.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3/c1-2-19(25)23(13-12-15-6-4-3-5-7-15)18-14-20(26)24(21(18)27)17-10-8-16(22)9-11-17/h3-11,18H,2,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMWTGLMLKEKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(CCC1=CC=CC=C1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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